molecular formula C11H14N4O2S B2855329 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034311-33-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Cat. No.: B2855329
CAS No.: 2034311-33-4
M. Wt: 266.32
InChI Key: LOZTUUDRDQZLTM-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring fused with an imidazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility makes it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Imidazole derivatives

  • Thiazole derivatives

  • Carboxamide derivatives

Uniqueness: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide stands out due to its unique combination of imidazole and thiazole rings, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness allows for a broader range of applications and potential benefits in various fields.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-11(10-7-18-9-14-10)13-2-5-17-6-4-15-3-1-12-8-15/h1,3,7-9H,2,4-6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZTUUDRDQZLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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